
WYE-354
Descripción general
Descripción
WYE-354 es un potente e inhibitor selectivo de la diana de rapamicina en mamíferos (mTOR), que compite con el ATP. Tiene una IC50 bioquímica de 5 nM contra mTOR y muestra alta especificidad hacia la familia PI3K . Este compuesto es conocido por su capacidad de inhibir tanto el complejo 1 de mTOR (mTORC1) como el complejo 2 de mTOR (mTORC2), lo que lo convierte en una herramienta valiosa en la investigación y terapia del cáncer .
Métodos De Preparación
El nombre químico de WYE-354 es 4-[6-[4-(metoxicarbonilamino)fenil]-4-morfolin-4-ilpirazolo[3,4-d]pirimidin-1-il]piperidina-1-carboxilato de metilo . El compuesto se sintetiza típicamente en un entorno de laboratorio utilizando técnicas de síntesis orgánica estándar, incluida la utilización de grupos protectores, reacciones de acoplamiento y pasos de purificación
Análisis De Reacciones Químicas
WYE-354 experimenta diversas reacciones químicas, principalmente relacionadas con su interacción con mTOR y las vías relacionadas. Se sabe que inhibe la fosforilación de sustratos, como p-4E-BP1 T37/46 y p-Akt S473 por mTORC1 y mTORC2 . Los reactivos comunes utilizados en estas reacciones incluyen ATP y varios sustratos de quinasa. Los principales productos formados a partir de estas reacciones son proteínas fosforiladas, que son críticas para la señalización celular y la regulación del crecimiento .
Aplicaciones Científicas De Investigación
Multidrug Resistance Reversal
WYE-354 has been extensively studied for its ability to restore sensitivity to Adriamycin in multidrug-resistant acute myeloid leukemia cells. In vitro studies have demonstrated that this compound inhibits ABCB1-mediated substrate efflux, resulting in increased drug accumulation and subsequent induction of apoptosis . This mechanism positions this compound as a potential candidate for combination therapies aimed at overcoming MDR.
Study Focus | Findings |
---|---|
Cell Line | Multidrug-resistant acute myeloid leukemia |
Mechanism | Inhibition of ABCB1-mediated efflux |
Outcome | Restoration of Adriamycin sensitivity |
Gallbladder Cancer Treatment
In preclinical models, this compound has shown significant antitumor activity against gallbladder cancer. Studies indicated that treatment with this compound led to a substantial reduction in tumor size (up to 68.6% reduction) and decreased cell viability through inhibition of the mTOR signaling pathway . These findings suggest that this compound could be an effective therapeutic agent for gallbladder cancer.
Study Focus | Findings |
---|---|
Cell Line | Gallbladder cancer (G-415, TGBC-2TKB) |
Mechanism | Inhibition of mTOR signaling |
Outcome | Significant tumor size reduction |
Colon Cancer Research
This compound has also been evaluated for its effects on colon cancer cell lines. It was found to inhibit the growth of HT-29 xenografts in vivo, showcasing its potential as a therapeutic agent against colorectal malignancies . The compound's ability to modulate key signaling pathways involved in tumor growth further supports its application in colon cancer treatment.
Study Focus | Findings |
---|---|
Cell Line | Colon cancer (HT-29) |
Mechanism | Inhibition of mTOR signaling and cell proliferation |
Outcome | Reduced tumor growth |
Case Study 1: this compound and Adriamycin Sensitivity
A study conducted on multidrug-resistant acute myeloid leukemia cells revealed that this compound significantly restored sensitivity to Adriamycin. The research highlighted that this compound's inhibition of ABCB1-mediated efflux was pivotal in enhancing drug accumulation within resistant cells, leading to increased apoptosis rates.
Case Study 2: Efficacy in Gallbladder Cancer
In a series of experiments involving mouse models with gallbladder tumors, this compound treatment resulted in marked reductions in tumor mass compared to control groups. The study concluded that this compound effectively inhibits key pathways involved in tumor growth and metastasis.
Mecanismo De Acción
El mecanismo de acción de WYE-354 implica su unión al sitio de unión al ATP de mTOR, inhibiendo así su actividad quinasa . Esta inhibición evita la fosforilación de las dianas aguas abajo, como p-4E-BP1 y p-Akt, que son esenciales para el crecimiento y la supervivencia celular . Al bloquear estas vías, this compound induce el arresto del ciclo celular y la apoptosis en las células cancerosas . Además, se ha demostrado que this compound interactúa con el transportador ABCB1, lo que puede afectar su eficacia en las células cancerosas multirresistentes a los fármacos .
Comparación Con Compuestos Similares
WYE-354 es único por su alta especificidad y potencia como inhibidor de mTOR. Compuestos similares incluyen otros inhibidores de mTOR como rapamicina, everolimus y temsirolimus . This compound difiere de estos compuestos en su capacidad para inhibir tanto mTORC1 como mTORC2, mientras que la rapamicina y sus análogos se dirigen principalmente a mTORC1 . Esta doble inhibición hace que this compound sea un inhibidor más completo de la señalización de mTOR, lo que podría conducir a terapias anticancerosas más efectivas .
Actividad Biológica
WYE-354 is a potent ATP-competitive inhibitor of the mechanistic target of rapamycin (mTOR), which has garnered attention for its selective inhibition of mTORC1 and mTORC2. This compound has shown significant potential in various cancer models, demonstrating its efficacy in inhibiting cell proliferation, inducing apoptosis, and modulating key signaling pathways associated with tumor growth and survival.
This compound operates primarily by inhibiting the phosphorylation of downstream targets in the mTOR pathway, including 4E-BP1 and P70S6K, which are critical for protein synthesis and cell growth. The compound exhibits a biochemical IC50 of approximately 5 nM against mTOR, showcasing its potency and specificity compared to other kinases .
Key Effects:
- Inhibition of Cell Proliferation : this compound has been shown to significantly reduce cell viability across various cancer cell lines, including bladder cancer (BC) and gallbladder cancer (GBC) cells, in a concentration-dependent manner .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by repressing global protein synthesis and down-regulating angiogenic factors .
- Cell Cycle Arrest : this compound induces G1 phase arrest in sensitive cancer cell lines, further contributing to its anti-cancer effects .
In Vitro Studies
In vitro studies have demonstrated the effectiveness of this compound across multiple cancer types:
Bladder Cancer
A study utilizing various bladder cancer cell lines treated with this compound at concentrations ranging from 100 nM to 3 μM revealed a significant reduction in proliferation rates. The MTS assay indicated that higher concentrations led to a notable decrease in colony sizes when cells were grown in three-dimensional cultures .
Gallbladder Cancer
In gallbladder cancer models, this compound was found to reduce cell viability significantly, with treatment resulting in a decrease in tumor mass by up to 68.6% in mouse models. This effect was accompanied by reduced phosphorylation of mTOR effectors, confirming the compound's mechanism of action .
In Vivo Studies
This compound has also been evaluated in vivo, demonstrating robust antitumor activity:
Cancer Type | Model | Tumor Size Reduction (%) | Key Findings |
---|---|---|---|
Prostate Cancer | Mouse xenograft | Significant reduction observed | Strong antitumor activity noted |
Gliomas | Mouse models | Not specified | Effective inhibition of tumor growth |
Bladder Cancer | Various cell lines | Up to 68.6% | Inhibition of cell proliferation and migration |
Gallbladder Cancer | G-415 and TGBC-2TKB | 68.6% - 52.4% | Significant reduction in tumor mass |
Case Studies and Clinical Implications
Research indicates that this compound's ability to inhibit both mTOR complexes makes it a promising candidate for clinical trials targeting advanced cancers resistant to conventional therapies. Its selective action on mTOR pathways suggests potential applications in combination therapies aimed at enhancing the efficacy of existing treatments like chemotherapy.
Propiedades
IUPAC Name |
methyl 4-[6-[4-(methoxycarbonylamino)phenyl]-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O5/c1-34-23(32)26-17-5-3-16(4-6-17)20-27-21(29-11-13-36-14-12-29)19-15-25-31(22(19)28-20)18-7-9-30(10-8-18)24(33)35-2/h3-6,15,18H,7-14H2,1-2H3,(H,26,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMXHGCRIEAKIBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=NN3C4CCN(CC4)C(=O)OC)C(=N2)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657912 | |
Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062169-56-5 | |
Record name | Methyl 4-[6-{4-[(methoxycarbonyl)amino]phenyl}-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.